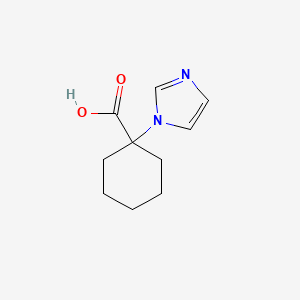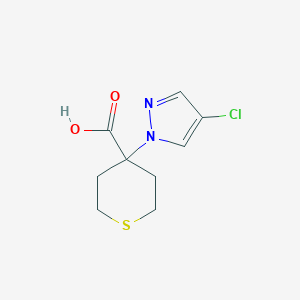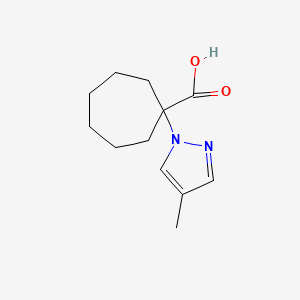![molecular formula C11H20N2O B7628335 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one, commonly known as DAP, is a synthetic compound with potential applications in scientific research. DAP belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research purposes.
Mechanism of Action
DAP acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. The binding of DAP to the receptor site increases the affinity of GABA for the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased GABAergic neurotransmission, reduced glutamatergic neurotransmission, and altered ion channel activity. DAP has also been reported to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. DAP can be used as a tool compound to study the role of GABA-A receptors in various physiological and pathological conditions. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on DAP. One potential direction is the development of DAP derivatives with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DAP in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Moreover, the elucidation of the molecular mechanism of DAP action on GABA-A receptors could lead to the discovery of novel drug targets for the treatment of neurological disorders.
Conclusion
In conclusion, 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one is a synthetic compound with potential applications in scientific research. DAP acts as a positive allosteric modulator of GABA-A receptors, leading to the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation. DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on DAP, including the development of DAP derivatives and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of DAP involves the reaction of 2-methylpropan-1-one with 1,7-diaminononane in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of DAP. The yield of DAP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
DAP has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. DAP has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Moreover, DAP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission in the central nervous system.
Properties
IUPAC Name |
1-(1,7-diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-5-11(8-13)4-3-6-12-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGWJUCUCZGUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)





